N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and pyridine rings could result in these parts of the molecule being planar. The amide group could also participate in resonance, which would affect the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The pyrazole and pyridine rings, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The amide group could be involved in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the amide group could allow the compound to participate in hydrogen bonding, which could affect properties like solubility and boiling point .Scientific Research Applications
Functionalization Reactions
- Functionalization Reactions Study : The compound has been used in studies exploring the functionalization reactions of related chemical structures. One example is the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reactions with diamines. These reactions and their mechanisms have been studied both experimentally and theoretically (Yıldırım, Kandemirli, & Demir, 2005).
Molecular Interaction Studies
- Molecular Interaction with Receptors : Investigations into the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor, have been carried out. These studies involve conformational analysis and the development of pharmacophore models for ligand-receptor interactions (Shim et al., 2002).
Synthesis of Novel Compounds
- Synthesis of Novel Benzamide-Based Compounds : Research has been conducted on synthesizing novel benzamide-based compounds with potential antiviral activities, particularly against influenza A virus. These syntheses involve reactions with benzoyl isothiocyanate and various other reagents (Hebishy, Salama, & Elgemeie, 2020).
Histone Deacetylase Inhibition
- Histone Deacetylase (HDAC) Inhibition : There has been significant interest in compounds related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide for their ability to inhibit histone deacetylases, which are targets for anticancer drugs. Research in this area focuses on the synthesis and biological evaluation of these compounds (Zhou et al., 2008).
Synthesis of Polyfunctional N-Heterocycles
- Polyfunctional N-Heterocycles Synthesis : Studies have explored efficient methods for synthesizing polyfunctional N-heterocycles, which have significant biomedical importance. This includes research on pyrazolo[1,5-a]pyrimidine derivatives and their biological activities (Moustafa et al., 2022).
Electrophoretic Separation Studies
- Capillary Electrophoresis : There is research on the nonaqueous capillary electrophoretic separation of compounds structurally similar to this compound, which is important in analytical chemistry for quality control of pharmaceuticals (Ye et al., 2012).
Antitumor and Antibacterial Activity
- Antitumor and Antibacterial Activity : Research into the synthesis and biological evaluation of pyrazole derivatives, including studies on their antitumor, antifungal, and antibacterial activities, is ongoing. These studies focus on identifying pharmacophore sites within these compounds (Titi et al., 2020).
Luminescence Properties and Binding Characteristics
- Luminescence and Binding Studies : The luminescence properties of novel aromatic carboxylic acid derivatives related to this compound have been studied. These studies also explore the binding characteristics of these compounds with proteins like bovine serum albumin, which is significant in medicinal chemistry (Tang, Tang, & Tang, 2011).
Novel Derivative Synthesis and Antibacterial Activity
- Imidazo[1,2-a]pyridine Derivatives : Synthesis of novel derivatives and their evaluation for antibacterial activity have been conducted. This includes studies on the structural activity relationship of these derivatives against various bacteria (Budumuru, Golagani, & Kantamreddi, 2018).
Vascular Endothelial Growth Factor Receptor Inhibition
- VEGFR-2 Inhibition : Research on substituted benzamides as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity has been conducted. These studies focus on enzyme kinetics and the evaluation of these compounds as potential anticancer drugs (Borzilleri et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The compound “N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide” has been synthesized and tested for its anticancer activity against various human cancer cell lines . The primary targets of this compound are likely to be proteins or enzymes involved in the growth and proliferation of cancer cells.
Mode of Action
Given its anticancer activity, it can be inferred that the compound interacts with its targets in a way that inhibits the growth and proliferation of cancer cells . This could involve binding to the target proteins or enzymes and altering their function, thereby disrupting the biochemical processes necessary for cancer cell survival.
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth, proliferation, and survival . Disruption of these pathways would result in the inhibition of cancer cell growth and potentially induce cell death.
Result of Action
The compound has shown moderate to good anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) . This suggests that the compound’s action results in the inhibition of cancer cell growth and potentially induces cell death.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDFFXZSMTPDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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